
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, also known as CT-3 or Ajulemic acid, is a synthetic cannabinoid derivative that has gained attention in recent years due to its potential therapeutic applications. This compound is structurally similar to THC, the psychoactive component of cannabis, but does not produce the same psychoactive effects. In
Scientific Research Applications
Biotransformation in Drug Metabolism
One major area of research related to structurally similar compounds involves the study of drug metabolism, specifically the biotransformation of prasugrel, a thienopyridine antiplatelet agent. Prasugrel's conversion to its active metabolite involves cytochrome P450-mediated processes, which are crucial for its antiplatelet aggregation effect. This pathway highlights the importance of understanding how similar compounds might interact with enzymes like cytochrome P450s, potentially affecting their metabolism and pharmacokinetics in the human body (Rehmel et al., 2006).
Synthetic Methods and Chemical Reactivity
Research into the synthesis of complex heterocyclic structures, like pyrazolopyridines and other pyrido fused systems, showcases the chemical versatility and potential applications of compounds structurally related to your query. Such synthetic methods are foundational in the development of novel pharmaceuticals and materials. The work by Almansa et al. on three-component coupling for synthesizing these structures emphasizes the importance of innovative chemical reactions in creating compounds with potential bioactivity or novel properties (Almansa et al., 2008).
Polymer Synthesis and Properties
Another relevant area is the synthesis of conducting polymers based on thiophene derivatives, which could be related to your compound's potential applications in material science. The study by Pandule et al. on poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives demonstrates how substituents affect the electronic and physical properties of the polymers, potentially leading to applications in electronic devices, sensors, or as materials with specific optical properties (Pandule et al., 2014).
Antimicrobial Activity
Research into novel Schiff bases using derivatives of compounds similar to yours has shown potential antimicrobial activity. This suggests that structurally related compounds could serve as starting points for the development of new antimicrobial agents. The study by Puthran et al. highlights the synthesis of novel Schiff bases with significant antimicrobial activity, indicating the potential for similar compounds to contribute to the development of new treatments for infectious diseases (Puthran et al., 2019).
properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2S/c17-13-3-5-15(6-4-13)21-11-16(19)18-8-7-14(9-18)20-10-12-1-2-12/h3-6,12,14H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKAXDEBRQDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



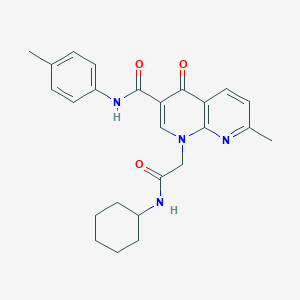
![2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2982472.png)
![1-[(5,6-Dimethylbenzimidazolyl)sulfonyl]-2,4-dibromo-5-methylbenzene](/img/structure/B2982475.png)
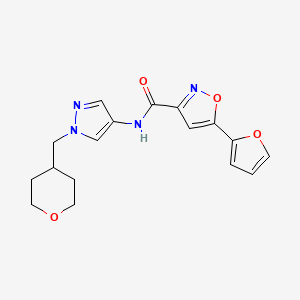
![N-(5-Chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2982479.png)
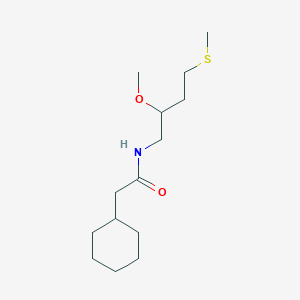
![2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2982483.png)
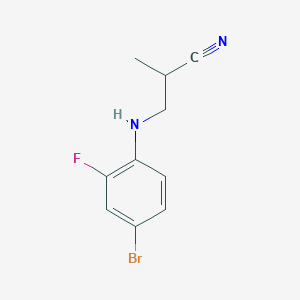
![1-(3,6-dichloropyridine-2-carbonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2982486.png)
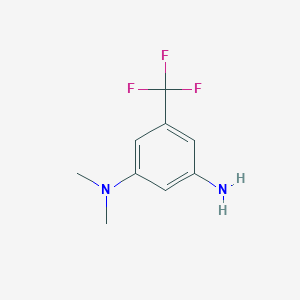
![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)
![(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2982489.png)